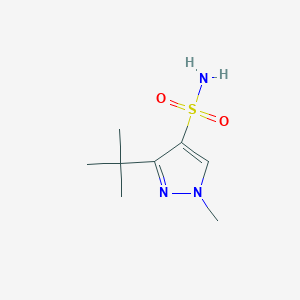

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-tert-butyl-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-8(2,3)7-6(14(9,12)13)5-11(4)10-7/h5H,1-4H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOSSRHBQAHNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Pyrazole Sulfonamides

Pyrazole sulfonamides are typically prepared via the sulfonylation of pyrazole amines or pyrazole derivatives bearing an amino group at a suitable position. The key step involves the reaction of a pyrazole amine intermediate with a sulfonyl chloride under basic or neutral conditions to form the sulfonamide bond.

Typical Reaction:

Pyrazole-amine + Sulfonyl chloride → Pyrazole sulfonamide + HCl-

- Solvents: Pyridine, dichloromethane (DCM), or acetonitrile

- Base: Pyridine or triethylamine to neutralize HCl

- Temperature: Room temperature to mild heating (0–25 °C)

- Time: Several hours to overnight stirring

Purification:

Workup involves aqueous washes (e.g., sodium hydroxide solution to remove acid), drying over anhydrous magnesium sulfate, concentration under reduced pressure, and recrystallization or chromatography to isolate the pure sulfonamide.

This general approach is exemplified in the synthesis of 4-bromo-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide, where the pyrazole amine reacts with benzenesulfonyl chloride in pyridine at room temperature, yielding the sulfonamide in 79% isolated yield.

Preparation of Pyrazole Amines as Key Intermediates

The preparation of the pyrazole amine intermediate is crucial. For 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, the pyrazole ring must bear a methyl group at N-1, a tert-butyl group at C-3, and an amino or suitable functional group at C-4 for sulfonamide formation.

Halogenation and Amination of Pyrazoles:

A common route involves halogenation (bromination or iodination) at the 4-position of N-methylpyrazole derivatives, followed by nucleophilic substitution or diazotization and amination to introduce the amino group at C-4.Example from Related Compounds:

N-methyl-3-aminopyrazole can be halogenated at the 4-position using bromine or iodine under controlled low temperature to form 4-halogen-1-methyl-1H-pyrazole-3-amine intermediates. This intermediate can then be converted into various derivatives.-

- Halogenation: Bromine added dropwise at 0–5 °C in ethanol or similar solvent

- Amination: Diazotization using sodium nitrite in acidic aqueous medium at low temperature (-5 to 5 °C)

- Subsequent substitution reactions under nitrogen atmosphere to prevent oxidation

Yields:

Halogenation yields around 89%, diazotization and coupling with other reagents yield up to 88%.

Sulfonamide Formation from Pyrazole Amines

Once the pyrazole amine intermediate is prepared, sulfonamide formation proceeds by reaction with the appropriate sulfonyl chloride.

-

- Sulfonyl chlorides bearing desired substituents (e.g., aryl or alkyl sulfonyl chlorides)

- Base such as pyridine or triethylamine

-

- Dissolve pyrazole amine in pyridine or acetonitrile

- Add sulfonyl chloride dropwise at room temperature

- Stir for 12–24 hours

- Quench reaction with aqueous base to neutralize acid

- Extract organic layer, dry, and purify by recrystallization or chromatography

Example:

A prototypical procedure for a related pyrazole sulfonamide reports stirring the amine with sulfonyl chloride in pyridine for 24 hours, followed by aqueous workup and isolation in 79% yield.

Specific Considerations for this compound

Introduction of tert-Butyl Group:

The tert-butyl substituent at the 3-position can be introduced either by starting from a tert-butyl substituted pyrazole or by alkylation of a suitable precursor. Literature on related pyrazole derivatives suggests tert-butyl groups are introduced via alkylation using tert-butyl halides under basic conditions.Methylation at N-1:

N-methylation is typically achieved by methylation of pyrazole nitrogen using methyl iodide or methyl sulfate in the presence of a base.-

- Synthesize or obtain 3-(tert-butyl)-1-methyl-1H-pyrazole

- Halogenate at 4-position

- Convert halogen to amine via diazotization and substitution

- React amine with sulfonyl chloride to form sulfonamide

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-methylation | Methyl iodide, base (e.g., K2CO3) | RT to reflux | 70–90 | Methylation of pyrazole nitrogen |

| 2. tert-Butyl introduction | tert-Butyl halide, strong base (e.g., NaH) | 0–25 °C | 60–85 | Alkylation at C-3 position |

| 3. Halogenation at C-4 | Bromine or iodine in EtOH or similar solvent | 0–5 °C | ~89 | Controlled dropwise addition, low temp to avoid side reactions |

| 4. Diazotization and amination | NaNO2 in acidic aqueous solution, then substitution | -5 to 5 °C | ~88 | Formation of 4-amino derivative |

| 5. Sulfonamide formation | Sulfonyl chloride, pyridine or Et3N | RT, 12–24 h | 70–80 | Typical sulfonamide coupling reaction |

Research Findings and Optimization Notes

Purity and Yield:

The described stepwise methods can achieve product purities exceeding 95% with overall yields ranging from 50% to 70% depending on purification and reaction optimization.Avoidance of Isomer Formation:

Careful control of halogenation and diazotization conditions prevents formation of positional isomers, which is critical for product consistency and efficacy.Scale-up Potential:

The methods reported are amenable to scale-up due to moderate reaction conditions and readily available reagents.Alternative Routes: Some studies explore direct sulfonylation of pre-formed pyrazole cores bearing tert-butyl and methyl groups, but intermediate amine preparation remains the most reliable route for high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity . This interaction can disrupt metabolic pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to three structurally related analogs (Table 1):

*Calculated based on molecular formula (C₉H₁₆N₄O₂S).

Key Observations:

- Steric and Electronic Effects: The tert-butyl group in the target compound enhances metabolic stability but reduces solubility compared to smaller substituents like aminomethyl .

- Sulfonamide Functionality: Shared with 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride, this group facilitates hydrogen bonding, a critical feature for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) .

- Complexity in Derivatives : Pyrazolo[3,4-d]pyrimidine derivatives () exhibit higher molecular weights and fused-ring systems, suggesting distinct pharmacokinetic profiles .

Biological Activity

3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide is an organic compound that has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. This article delves into the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H15N3O2S

- Molecular Weight : 189.29 g/mol

- Structure : The compound features a pyrazole ring substituted with a tert-butyl group and a sulfonamide moiety, which contributes to its biological activity.

1. Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Research indicates that this compound acts as a potent inhibitor of PTP1B, an enzyme implicated in insulin signaling and glucose metabolism. Inhibition of PTP1B can enhance insulin sensitivity, making this compound a candidate for managing metabolic disorders such as diabetes and obesity.

2. Anti-inflammatory Effects

Studies have shown that derivatives of pyrazole sulfonamides, including this compound, exhibit anti-inflammatory properties. For example, in LPS-induced RAW264.7 macrophage cells, certain derivatives demonstrated significant inhibition of nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological effects of this compound are primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, thereby altering their activity. This mechanism underlies its efficacy in inhibiting PTP1B and modulating inflammatory responses .

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide group.

- Purification : Crystallization or chromatography to isolate the final product.

Q & A

Q. What are the established synthetic routes for 3-(tert-butyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can researchers optimize reaction conditions?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by sulfonamide functionalization. For example, analogous pyrazole derivatives (e.g., methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate) are synthesized via cyclocondensation of hydrazines with β-keto esters or via Suzuki coupling for aryl-substituted pyrazoles . Optimization can be achieved using Design of Experiments (DoE) methodologies:

- Key variables : Temperature, catalyst type, solvent polarity, and reaction time.

- Statistical tools : Full factorial designs (2^k) or response surface methodology (RSM) to identify optimal conditions .

- Example workflow : Screen variables using a fractional factorial design, then refine with central composite design (CCD) to maximize yield and purity .

Q. What spectroscopic characterization methods are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques is critical:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, methyl at N1). Compare chemical shifts with similar pyrazole sulfonamides .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₁₅N₃O₂S) via exact mass matching .

- X-ray crystallography : For unambiguous confirmation, use single-crystal diffraction (e.g., APEX2 software for data collection) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard profile : Likely irritant (skin/eyes) and moderate toxicity (oral/inhalation), based on structurally related sulfonamides .

- Safety protocols :

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict reaction pathways for derivatives of this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states for sulfonamide derivatization .

- Software tools : Gaussian, ORCA, or ICReDD’s automated reaction discovery platforms to simulate substituent effects on reactivity .

- Validation : Cross-check computational predictions with experimental kinetic data (e.g., Hammett plots for electronic effects) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this sulfonamide?

Methodological Answer:

- Pharmacokinetic analysis : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability discrepancies .

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify binding affinity in physiological conditions .

- In silico modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue distribution and dose-response relationships .

Q. How to design experiments to investigate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- SAR variables : Vary substituents at pyrazole C3 (e.g., tert-butyl vs. aryl) and sulfonamide groups.

- Experimental design : Use a mixed-level factorial design (e.g., 3×2×2 for substituent size, electronic effects, and steric hindrance) .

- Data analysis : Apply multivariate regression (PLS or PCA) to correlate structural features with bioactivity (e.g., IC₅₀ values) .

Q. How can researchers optimize membrane permeability for this compound in drug discovery contexts?

Methodological Answer:

- Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl) while maintaining tert-butyl for metabolic stability .

- PAMPA assay : Screen permeability using artificial membranes; compare with reference compounds (e.g., propranolol for high permeability) .

- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to identify permeability bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.